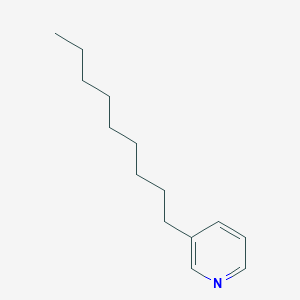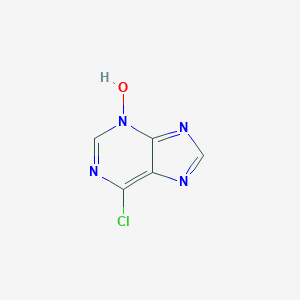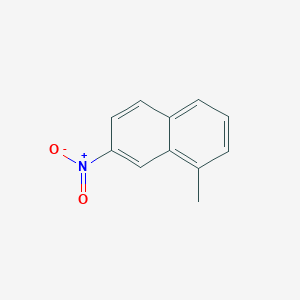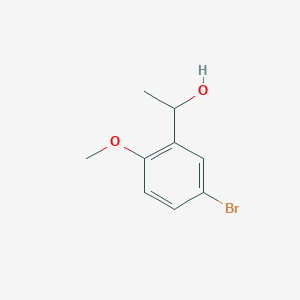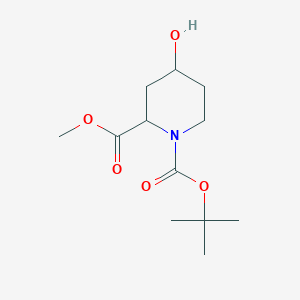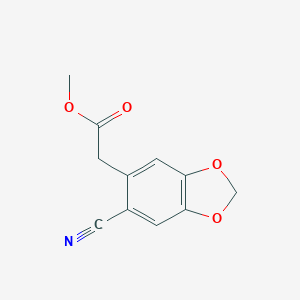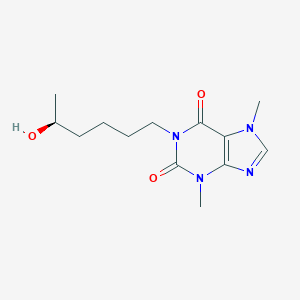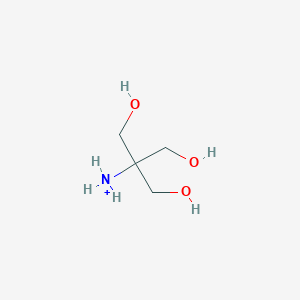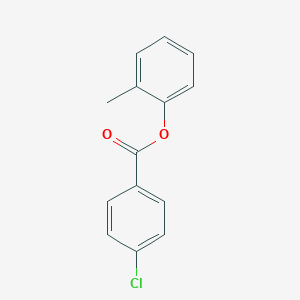
2-Methylphenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl 4-chlorobenzoate, also known as p-tolyl 4-chlorobenzoate, is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is widely used in scientific research for its various applications, including its use as a starting material for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methylphenyl 4-chlorobenzoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the electron-donating methyl group on the phenyl ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methylphenyl 4-chlorobenzoate. However, it is known to be a non-toxic compound and does not exhibit any significant toxicity in laboratory animals.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methylphenyl 4-chlorobenzoate in laboratory experiments include its ease of synthesis, stability, and non-toxic nature. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-Methylphenyl 4-chlorobenzoate in scientific research. One possible direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Additionally, the compound can be used as a starting material for the synthesis of new biologically active compounds with potential therapeutic applications. Finally, the compound can be used in the development of new analytical techniques for the detection and quantification of various chemical compounds.
Synthesis Methods
The synthesis of 2-Methylphenyl 4-chlorobenzoate involves the reaction of p-toluidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-Methylphenyl 4-chlorobenzoate.
Scientific Research Applications
2-Methylphenyl 4-chlorobenzoate finds extensive use in scientific research due to its various applications. It is used as a starting material for the synthesis of other chemical compounds such as 2-Methylphenyl 4-iodobenzoate, which is used in the synthesis of various biologically active compounds. Additionally, it is used as a precursor for the synthesis of 2-Methylphenyl 4-hydroxybenzoate, which is used in the production of various pharmaceuticals.
properties
CAS RN |
6280-50-8 |
|---|---|
Product Name |
2-Methylphenyl 4-chlorobenzoate |
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(2-methylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-4-2-3-5-13(10)17-14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 |
InChI Key |
GQZOELHKUYCOKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Other CAS RN |
6280-50-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



